Cas no 41089-03-6 (Demethylbleomycin A2 (Technical Grade))

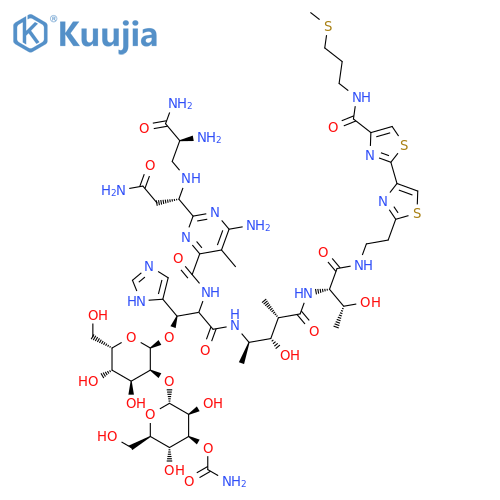

41089-03-6 structure

商品名:Demethylbleomycin A2 (Technical Grade)

CAS番号:41089-03-6

MF:C54H81N17O21S3

メガワット:1400.51724791527

CID:332673

Demethylbleomycin A2 (Technical Grade) 化学的及び物理的性質

名前と識別子

-

- Bleomycinamide,N1-[3-(methylthio)propyl]- (9CI)

- N1-[3-(Methylthio)propyl]bleomycinamide

- N1-(3-(Methylthio)propyl)bleomycinamide

- Bleomycinamide, N1-(3-(methylthio)propyl)-

- Demethylbleomycin A2

- Bleomycin demethyl A2

- Demethylbleomycin A2 (Technical Grade)

-

- インチ: 1S/C54H81N17O21S3/c1-19-32(68-45(71-43(19)57)24(11-30(56)75)63-12-23(55)44(58)81)49(85)70-34(40(25-13-60-18-64-25)90-53-42(38(79)36(77)28(14-72)89-53)91-52-39(80)41(92-54(59)87)37(78)29(15-73)88-52)50(86)65-21(3)35(76)20(2)46(82)69-33(22(4)74)48(84)62-9-7-31-66-27(17-94-31)51-67-26(16-95-51)47(83)61-8-6-10-93-5/h13,16-18,20-24,28-29,33-42,52-53,63,72-74,76-80H,6-12,14-15,55H2,1-5H3,(H2,56,75)(H2,58,81)(H2,59,87)(H,60,64)(H,61,83)(H,62,84)(H,65,86)(H,69,82)(H,70,85)(H2,57,68,71)/t20-,21+,22+,23-,24-,28-,29+,33-,34?,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1

- InChIKey: FWTQNWDTHLXHFI-UFIMUECKSA-N

- ほほえんだ: S1C=C(C2=NC(C(NCCCSC)=O)=CS2)N=C1CCNC([C@H]([C@@H](C)O)NC([C@@H](C)[C@@H]([C@@H](C)NC(C([C@H](C1=CN=CN1)O[C@H]1[C@H]([C@H]([C@@H]([C@H](CO)O1)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@@H](CO)O1)O)OC(N)=O)O)NC(C1C(C)=C(N)N=C([C@H](CC(N)=O)NC[C@@H](C(N)=O)N)N=1)=O)=O)O)=O)=O

計算された属性

- せいみつぶんしりょう: 1399.495505

- どういたいしつりょう: 1399.495505

- 同位体原子数: 0

- 水素結合ドナー数: 20

- 水素結合受容体数: 32

- 重原子数: 95

- 回転可能化学結合数: 36

- 複雑さ: 2550

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 18

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 709

- 疎水性パラメータ計算基準値(XlogP): -3.72300000000001

じっけんとくせい

- 密度みつど: 1.59

- 屈折率: 1.69

Demethylbleomycin A2 (Technical Grade) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D595815-10mg |

Demethylbleomycin A2 (Technical Grade) |

41089-03-6 | 10mg |

$ 4801.00 | 2023-09-07 | ||

| TRC | D595815-1mg |

Demethylbleomycin A2 (Technical Grade) |

41089-03-6 | 1mg |

$ 592.00 | 2023-09-07 | ||

| TRC | D595815-5mg |

Demethylbleomycin A2 (Technical Grade) |

41089-03-6 | 5mg |

$ 2583.00 | 2023-09-07 |

Demethylbleomycin A2 (Technical Grade) 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

41089-03-6 (Demethylbleomycin A2 (Technical Grade)) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量